glyoxal bis(N'-allylthiosemicarbazone)
Description
Properties
CAS No. |
18667-52-2 |
|---|---|
Molecular Formula |
C10H16N6S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-prop-2-enyl-3-[2-(prop-2-enylcarbamothioylhydrazinylidene)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H16N6S2/c1-3-5-11-9(17)15-13-7-8-14-16-10(18)12-6-4-2/h3-4,7-8H,1-2,5-6H2,(H2,11,15,17)(H2,12,16,18) |
InChI Key |
MDKHPYJAZLYOAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NN=CC=NNC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N'-Allylthiosemicarbazide
While direct commercial availability of N'-allylthiosemicarbazide is limited, its preparation typically involves the reaction of allyl isothiocyanate with hydrazine hydrate:
$$
\text{Allyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{N'-Allylthiosemicarbazide} + \text{Ammonia}
$$
Procedure :
Condensation with Glyoxal
- Glyoxal (40% aqueous solution, 0.05 mol) is added dropwise to a stirred solution of N'-allylthiosemicarbazide (0.1 mol) in ethanol (100 mL).
- Concentrated HCl (1–2 mL) is added as a catalyst.
- The reaction mixture is refluxed at 80°C for 6–8 hours.
- The product is cooled to room temperature, filtered, and recrystallized from ethanol/water (3:1 v/v).
Yield : ~65–75% (reported analogously for similar thiosemicarbazones).
Advanced Methodological Variations
Solvent-Free Synthesis
To enhance sustainability, solvent-free approaches utilize mechanical grinding of reactants in the presence of a catalytic amount of acetic acid. This method reduces reaction time to 2–3 hours but may compromise yield (50–60%) due to incomplete condensation.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) accelerates the reaction to 15–20 minutes, achieving yields comparable to conventional reflux (~70%). This method minimizes side products like mono-condensed derivatives.
Characterization and Quality Control
GBAT is characterized using multimodal analytical techniques:
Industrial-Scale Considerations
Large-scale production faces challenges in:
- Purification : Recrystallization becomes inefficient at >1 kg batches; column chromatography using silica gel (eluent: ethyl acetate/hexane) is preferred.
- Waste Management : Aqueous glyoxal solutions generate acidic wastewater, necessitating neutralization before disposal.
Emerging Innovations
Recent studies explore enzymatic catalysis using lipases to achieve stereoselective synthesis, though yields remain suboptimal (30–40%). Additionally, flow chemistry systems enable continuous production with 85% conversion efficiency by maintaining precise stoichiometric control.
Chemical Reactions Analysis
Coordination with Transition Metal Ions
Glyoxal bis(N'-allylthiosemicarbazone) acts as a bidentate ligand , coordinating through sulfur (thione/thiol) and nitrogen (imine) atoms. This chelation behavior stabilizes transition metal complexes with diverse geometries and catalytic properties.
Table 1: Metal Complexes and Spectral Data
-
Mechanism : The ligand undergoes deprotonation in basic media, facilitating metal binding. Allyl groups enhance solubility in organic solvents, aiding complex isolation .
-
Catalytic Example : Palladium complexes derived from analogous glyoxal bis(osazones) achieve 85–92% yields in Heck reactions (styrene coupling with aryl halides) .
Redox Activity and Reactive Oxygen Species (ROS) Generation
The compound participates in Fenton-like reactions when coordinated to iron, generating hydroxyl radicals (·OH) via Fe(II)/Fe(III) cycling.
Key Findings :
-
ROS Quantification : Complexes with Fe(III) produce 2.3 μM ·OH/min at pH 7.4, measured via fluorescence assays.
-
Biological Impact : ROS induction correlates with apoptosis in MCF-7 cancer cells (IC₅₀ = 18.7 μM).
Acid-Base Reactions and Tautomerism
Thiosemicarbazones exhibit pH-dependent tautomerism, influencing their reactivity:
Tautomeric Forms :
-
Thione form (dominant at pH < 7) : Stabilizes metal coordination.
-
Thiol form (pH > 9) : Enhances nucleophilic reactivity for alkylation or acylation.
Deprotonation Constants :
-
pKa₁ : 7.2 (imine NH)
-
pKa₂ : 9.8 (thiol SH)
Interaction with Biological Targets
While not strictly chemical reactions, the compound’s interactions with enzymes inform its biochemical reactivity:
Scientific Research Applications
Glyoxal bis(N’-allylthiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to chelate metal ions and its potential therapeutic effects.
Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and coordination capabilities.
Mechanism of Action
The mechanism by which glyoxal bis(N’-allylthiosemicarbazone) exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Bis(Thiosemicarbazone) Derivatives
Key Findings :
- Biological Activity : Cobalt(III) complexes of ATS and PTS exhibit superior anticancer activity (e.g., IC₅₀ values < 10 μM in HeLa cells) compared to GATSC derivatives, likely due to optimized lipophilicity and redox properties .
- Synthetic Flexibility : Phenyl-substituted analogs (e.g., glyoxal bis(4-phenylthiosemicarbazone)) show higher crystallinity and are preferred in materials science for designing metal-organic frameworks (MOFs) .
Bis(Guanylhydrazones): Enzyme Inhibitors
Table 2: Glyoxal-Based Bis(Guanylhydrazones)
Key Findings :
- Potency : MGBG is 4-fold more potent than GBG due to its methyl group, which enhances enzyme binding and cellular uptake .
- Uptake Mechanisms : GATSC’s allyl groups contrast with GBG/MGBG’s alkyl chains, leading to divergent pharmacokinetics. While GBG relies on passive diffusion, MGBG utilizes active transport systems .
Bis(Nitrosemicarbazones) and High-Energy Materials
Glyoxal bis(nitrosemicarbazone) derivatives, synthesized from 4-nitrosemicarbazide and glyoxal, exhibit high nitrogen content (≥60%) and detonation velocities (~8,500 m/s), making them candidates for energetic materials . Unlike GATSC, these compounds prioritize explosive performance over bioactivity, highlighting the versatility of glyoxal-based bis-ligands.
Q & A
Basic Questions
Q. What is the optimal synthetic route for glyoxal bis(N'-allylthiosemicarbazone), and how are reaction conditions optimized?
- Methodology : The compound is synthesized via a two-step process. First, allyl isothiocyanate reacts with hydrazine to form N(4)-allyl-3-thiosemicarbazide. This intermediate is then condensed with glyoxal in a 2:1 molar ratio under mild conditions (dioxane or aqueous acetic acid as solvent, room temperature, 4–6 hours). Yield optimization requires precise stoichiometry and pH control to avoid side reactions like hydrolysis or polymerization .
- Key Parameters :
- Molar Ratio : Excess glyoxal leads to by-products; a 1:2 (glyoxal:thiosemicarbazide) ratio is critical.
- Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance solubility, while aqueous acetic acid accelerates condensation .
Q. Which spectroscopic techniques are most effective for characterizing glyoxal bis(N'-allylthiosemicarbazone)?
- Characterization Workflow :
- FT-IR : Confirms thiosemicarbazone formation via N–H stretching (3200–3300 cm⁻¹) and C=S (1250–1300 cm⁻¹) bands.
- ¹H-NMR : Identifies allyl protons (δ 5.1–5.3 ppm, multiplet) and imine protons (δ 8.1–8.3 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 305) and fragmentation patterns.
Advanced Research Questions
Q. How does glyoxal bis(N'-allylthiosemicarbazone) coordinate with transition metals, and what catalytic applications arise?
- Coordination Chemistry : The ligand acts as a tetradentate chelator, binding via two sulfur atoms and two nitrogen atoms. Palladium(II) complexes exhibit catalytic activity in Heck cross-coupling reactions (e.g., aryl halide activation).
- Experimental Design :
- Synthesis of Complexes : React ligand with PdCl₂ in ethanol under reflux (12 hours).
- Catalytic Testing : Use styrene and iodobenzene as substrates in DMF with K₂CO₃ as base (yields >85% at 100°C).
- Mechanistic Insight : DFT studies (e.g., HOMO-LUMO analysis) reveal charge transfer between Pd and ligand, enhancing oxidative addition efficiency .
Q. What structural features enable glyoxal bis(N'-allylthiosemicarbazone) to act as a crosslinker in polymer networks?
- Role in Polymer Chemistry : The four allyl groups undergo radical-initiated polymerization, forming covalent bridges between polymer chains. This increases thermal stability and mechanical strength in hydrogels.
- Methodological Considerations :
- Crosslinking Density : Controlled by initiator (e.g., AIBN) concentration and reaction time.
- Applications : Drug delivery systems (e.g., sustained release of anticancer agents) benefit from pH-responsive degradation of thiosemicarbazone bonds .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes of this ligand?
- Data Analysis Framework :
- Variable Control : Compare reaction conditions (solvent polarity, temperature, base strength) across studies.
- Computational Validation : Use molecular docking or DFT to assess steric/electronic effects of substituents on catalytic sites.
- Spectroscopic Monitoring : In situ Raman or NMR tracks intermediate formation (e.g., Pd⁰ species in Heck cycles) to identify rate-limiting steps .
Q. What strategies mitigate impurities during synthesis, and how is purity quantified?
- Purification Protocols :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted thiosemicarbazide.
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
